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Abstract
Amphidinolide F, a potent cytotoxic agent isolated from the marine dinoflagellate Amphidinium

sp., represents a formidable challenge and an object of intense interest in the fields of natural

product synthesis and medicinal chemistry.[1][2] This technical guide provides a

comprehensive examination of its complex macrolactone core, detailing its structural

elucidation, key synthetic strategies, and biological activity. All quantitative data is presented in

structured tables, and detailed experimental methodologies for pivotal reactions are provided.

Furthermore, logical relationships in its synthesis are visualized through Graphviz diagrams to

facilitate a deeper understanding of this intricate molecule.

Introduction to Amphidinolide F
Amphidinolide F is a member of the amphidinolide family of macrolides, a group of over 30

structurally diverse and biologically active natural products.[1][3] First isolated in 1991,

Amphidinolide F is characterized by a unique and highly complex 25-membered

macrolactone.[1][2] Its structure is adorned with eleven stereogenic centers, two trans-

disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene

moiety at positions C9-C11.[1][3] The structural complexity and significant cytotoxic activity of

Amphidinolide F have made it a compelling target for total synthesis.[1][2] The successful

total synthesis of Amphidinolide F has not only confirmed its absolute and relative
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stereochemistry but has also opened avenues for the synthesis of analogs with potential

therapeutic applications.[1]

Structural Elucidation and Spectroscopic Data
The definitive structure of Amphidinolide F was established through a combination of

spectroscopic techniques and, most conclusively, by total synthesis. The initial stereochemical

assignment was made by analogy to the related compound Amphidinolide C, which was

isolated from the same organism.[1] The first total synthesis of Amphidinolide F by Mahapatra

and Carter in 2012 unequivocally confirmed these assignments.[1]

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural

elucidation of complex organic molecules like Amphidinolide F. The following tables

summarize the ¹H and ¹³C NMR chemical shifts for synthetic Amphidinolide F, which were

found to be in agreement with the natural product.[3]

Table 1: ¹³C NMR Data for Amphidinolide F
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Position Chemical Shift (ppm)

1 170.1

2 34.5

3 72.9

4 38.1

5 82.1

6 40.2

7 86.2

8 75.1

9 133.2

10 125.4

11 140.8

12 39.8

13 25.9

14 45.3

15 211.8

16 50.1

17 78.2

18 210.5

19 48.2

20 85.7

21 41.3

22 81.7

23 36.9
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24 72.1

25 30.9

26 135.2

27 124.1

28 17.9

29 12.5

Table 2: ¹H NMR Data for Amphidinolide F
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Position
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 2.58 m

3 5.01 m

4a 1.85 m

4b 1.65 m

5 3.98 m

6 2.15 m

7 4.11 m

8 4.32 d 8.0

10 5.98 d 11.5

11 6.45 dd 11.5, 15.0

12a 2.45 m

12b 2.31 m

13 1.89 m

14a 2.89 dd 17.0, 8.5

14b 2.71 dd 17.0, 3.5

16 3.15 m

17 4.25 m

19a 2.81 dd 15.5, 9.0

19b 2.65 dd 15.5, 3.0

20 4.05 m

21 2.05 m

22 3.89 m

23a 1.75 m
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23b 1.55 m

24 3.75 m

25 2.21 m

26 5.51 m

27 5.39 m

28 1.69 d 6.5

29 0.91 t 7.5

Total Synthesis Strategies
The total synthesis of Amphidinolide F has been a significant endeavor, with multiple research

groups developing unique and elegant strategies. A key challenge in the synthesis is the

stereocontrolled construction of the eleven stereogenic centers and the formation of the large

macrolactone ring.

Retrosynthetic Analysis
A common retrosynthetic approach involves the disconnection of the macrolactone at the C1

ester linkage, followed by further fragmentation into key building blocks. One notable strategy,

employed by Mahapatra and Carter, recognized a "hidden symmetry" within the two

tetrahydrofuran-containing fragments (C1-C8 and C18-C25), allowing for their synthesis from a

common intermediate.[1]
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Fig. 1: Retrosynthetic analysis of Amphidinolide F.

Key Experimental Protocols
A pivotal step in the synthesis of the common intermediate for the THF rings is a silver-

catalyzed dihydrofuran formation.

Protocol: To a solution of the acetylenic diol (1.0 equiv) in CH₂Cl₂ (0.02 M) at 0 °C is added

Ag(I) oxide (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The

mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced

pressure. The residue is purified by flash column chromatography on silica gel to afford the

dihydrofuran product.

The coupling of the two major fragments is achieved through a sulfone alkylation followed by

an oxidative desulfurization sequence.[1]

Protocol: To a solution of the sulfone (1.2 equiv) in THF (0.05 M) at -78 °C is added LHMDS

(1.1 equiv) dropwise. After stirring for 30 minutes, a solution of the alkyl iodide (1.0 equiv) in

HMPA (5.0 equiv) is added. The reaction is stirred for 4 hours at -78 °C and then quenched
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with saturated aqueous NH₄Cl. The aqueous layer is extracted with Et₂O, and the combined

organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude

product is then subjected to oxidative desulfurization using MoOPh (molybdenum oxybis(2,6-

di-tert-butylphenoxide)) to yield the coupled product.

The final ring closure to form the 25-membered macrolactone is accomplished via Yamaguchi

macrolactonization.[3]

Protocol: To a solution of the seco-acid (1.0 equiv) in toluene (0.001 M) is added

triethylamine (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred

at room temperature for 2 hours. The resulting solution is then added dropwise via syringe

pump over 6 hours to a solution of DMAP (10.0 equiv) in toluene at 70 °C. After the addition

is complete, the reaction is stirred for an additional 12 hours. The mixture is cooled to room

temperature and quenched with saturated aqueous NaHCO₃. The layers are separated, and

the aqueous layer is extracted with EtOAc. The combined organic layers are washed with

brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column

chromatography.

Key Synthetic Workflow

Common Intermediate C1-C8 & C18-C25 THF Fragments
Multi-step synthesis

Fragment Coupling (Sulfone Alkylation) Seco-Acid Precursor Yamaguchi Macrolactonization Amphidinolide F

Click to download full resolution via product page

Fig. 2: Simplified workflow of Amphidinolide F total synthesis.

Biological Activity and Mechanism of Action
Amphidinolide F exhibits significant cytotoxic activity against various cancer cell lines.[4]

While the precise mechanism of action for Amphidinolide F is not fully elucidated, several

members of the amphidinolide family have been shown to interact with actin, a crucial

component of the cytoskeleton.[5][6] This interaction can either stabilize or destabilize actin

filaments, leading to disruption of cellular processes and ultimately apoptosis.
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Table 3: Cytotoxicity of Amphidinolide F

Cell Line IC₅₀ (µg/mL)

L1210 (Murine leukemia) 1.5

KB (Human epidermoid carcinoma) 3.2

Cytotoxicity Assay Protocol
The cytotoxic activity of Amphidinolide F is typically evaluated using a standard MTT or

similar cell viability assay.

Protocol:

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated

for 24 hours.

The cells are then treated with various concentrations of Amphidinolide F and incubated

for an additional 48-72 hours.

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added

to each well, and the plates are incubated for 4 hours to allow for the formation of

formazan crystals.

The supernatant is removed, and the formazan crystals are dissolved in DMSO.

The absorbance is measured at 570 nm using a microplate reader.

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is

calculated from the dose-response curve.
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Fig. 3: Proposed mechanism of action for Amphidinolide F.

Conclusion
Amphidinolide F remains a landmark molecule in natural product chemistry. Its intricate

architecture has spurred the development of innovative synthetic strategies and continues to

challenge the limits of organic synthesis. The potent biological activity of Amphidinolide F
underscores its potential as a lead compound in the development of novel anticancer agents.

Further investigation into its precise mechanism of action and the synthesis of simplified, yet

potent, analogs will be crucial for translating the promise of this complex natural product into

tangible therapeutic benefits. This guide provides a foundational understanding for researchers

poised to contribute to this exciting and evolving field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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